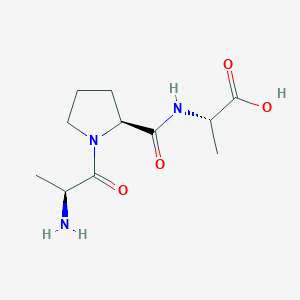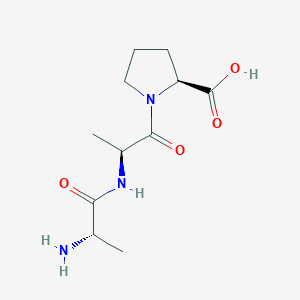
Ala-Ala-Pro
説明
Ala-Ala-Pro is a tripeptide composed of two L-alanyl units and an L-proline joined by peptide linkages . It’s used in physicochemical studies or to evaluate dipeptide separation technologies. Alanyl dipeptides may also be used for studying cell uptake mechanisms, dipeptide metabolism, or cell growth supplementation benefits .
Synthesis Analysis
The synthesis of Ala-Ala-Pro involves a series of enzymatic reactions. The process includes the coupling of Pro-Phe and the subsequent coupling of Ala-Pro . The product is then purified to obtain the final Ala-Ala-Pro compound .Molecular Structure Analysis
The molecular formula of Ala-Ala-Pro is C11H19N3O4 . The structure of this compound involves two alanine residues and one proline residue linked by peptide bonds .科学的研究の応用
Biopolymer Production: AAP can be efficiently produced in bacterial host organisms like Corynebacterium glutamicum. Using the CspA signal sequence, AAP biopolymers with 600 to 1200 amino acid residues have been secreted and purified from culture supernatants. These biopolymers exhibit monodispersity and can serve as hydrocolloids or rheological modifiers .
Health Benefits of Alpha-Linolenic Acid (ALA)
While not directly related to Ala-Ala-Pro, it’s worth mentioning that alpha-linolenic acid (ALA) is an essential C-18 n-3 polyunsaturated fatty acid. ALA can be elongated to longer n-3 PUFAs, such as eicosapentaenoic acid (EPA). These long-chain n-3 PUFAs have anti-inflammatory and pro-resolution effects, contributing to overall health .
作用機序
Target of Action
Ala-Ala-Pro, also known as Ala-Ala-Proline, is a tripeptide composed of two alanine molecules and one proline molecule . It’s a variant of the compound Ala-Ala-Pro-Val, which serves as an irreversible inhibitor of human neutrophil elastase (NE), a serine protease involved in inflammatory processes .
特性
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O4/c1-6(12)9(15)13-7(2)10(16)14-5-3-4-8(14)11(17)18/h6-8H,3-5,12H2,1-2H3,(H,13,15)(H,17,18)/t6-,7-,8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXRCVCURMBFFOL-FXQIFTODSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ala-Ala-Pro | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is the Ala-Ala-Pro sequence relevant in protease research?
A1: The Ala-Ala-Pro sequence, often extended to tetrapeptides or longer, is commonly found in substrates and inhibitors of serine proteases, particularly elastase. Studying these analogs helps us understand enzyme-substrate interactions and design more effective inhibitors.
Q2: What is the significance of the Ala-Ala-Pro sequence in elastase substrates?
A2: Elastase exhibits a preference for cleaving peptide bonds following small, hydrophobic residues like alanine. The presence of Ala-Ala-Pro in substrates influences their binding affinity and susceptibility to hydrolysis by elastase. [, , , ]
Q3: How does the Ala-Ala-Pro sequence contribute to elastase inhibition?
A3: Incorporating Ala-Ala-Pro into inhibitor structures, such as chloromethyl ketones or boronic acid peptides, enhances their binding affinity to elastase. This allows for competitive inhibition, effectively blocking the enzyme's active site. [, , , ]
Q4: Does the position of the Ala-Ala-Pro sequence within a peptide affect its interaction with elastase?
A4: Yes, research indicates that the position of Ala-Ala-Pro significantly impacts elastase interaction. For example, human leukocyte elastase shows high reactivity when hydrophobic residues (like those in Ala-Ala-Pro) are positioned at P4 or P3, influencing both binding affinity and cleavage efficiency. []
Q5: Are there specific structural features within the Ala-Ala-Pro sequence crucial for elastase interaction?
A5: Research suggests the proline residue influences the preceding alanine's conformation. Studies using NMR spectroscopy on model tetrapeptides, including Ala-Ala-Pro-Ala and others, demonstrate that the alanine before proline predominantly adopts a conformation where its side-chain methyl group eclipses the alanine carbonyl group. This conformation likely plays a role in elastase recognition and binding. []
Q6: Does human leukocyte elastase exhibit any unique selectivity towards elastin regions containing the Ala-Ala-Pro sequence?
A6: Research suggests that human leukocyte elastase might be selective for cross-linked regions of elastin. Studies using synthetic peptides containing both lysine and modified lysine residues mimicking desmosine (a crosslinking amino acid in elastin) showed increased reactivity with human leukocyte elastase compared to porcine pancreatic elastase. This suggests a preference for regions near cross-linking residues, potentially influenced by the presence of sequences like Ala-Ala-Pro. []
Q7: How do peptide boronic acids containing Ala-Ala-Pro interact with proteases like alpha-lytic protease?
A7: Peptide boronic acids, like MeOSuc-Ala-Ala-Pro-boroVal-OH, are potent inhibitors of alpha-lytic protease. These inhibitors bind tightly to the enzyme's active site, forming a tetrahedral boron-serine adduct, mimicking the transition state of peptide bond hydrolysis. [, ]
Q8: What are the potential therapeutic applications of understanding Ala-Ala-Pro interactions with elastase?
A8: Understanding Ala-Ala-Pro's role in elastase activity is crucial for developing therapies targeting elastase-mediated diseases. For instance, elastase inhibitors based on Ala-Ala-Pro analogs show promise in treating conditions like chronic obstructive pulmonary disease (COPD) and cystic fibrosis, where excessive elastase activity contributes to tissue damage. [, ]
Q9: How is the Ala-Ala-Pro sequence used in studying protease activity in various biological systems?
A9: Researchers use substrates and inhibitors containing Ala-Ala-Pro to investigate protease activity in various contexts. Examples include:
- Cancer Research: Examining protease activity in cancer cell lines to understand their role in tumor progression and metastasis. [, , ]
- Immunology: Studying protease activity in immune cells like neutrophils and macrophages to understand their role in immune responses and inflammatory diseases. [, , , ]
- Parasitology: Investigating protease involvement in parasitic infections, such as Schistosoma mansoni, to identify potential drug targets. [, ]
Q10: Can you provide examples of specific research using Ala-Ala-Pro analogs to study proteases?
A10: Certainly:
- One study used MeOSuc-Ala-Ala-Pro-Val-chloromethylketone (MAAPVCK), an irreversible elastase inhibitor, to quantify elastase-like activity in various cancer cell lines. []
- Another study investigated the effect of Suc-Ala-Ala-Pro-Phe-MCA, a chymotrypsin substrate containing the Ala-Ala-Pro sequence, on radiation-induced transformation of cells, suggesting a role for specific proteases in this process. []
- Researchers have also explored the use of oleoyl-Ala-Ala-Pro-Val conjugates to enhance the delivery and efficacy of elastase inhibitors for potential therapeutic applications. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




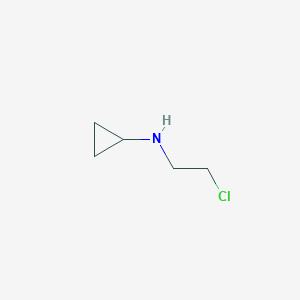
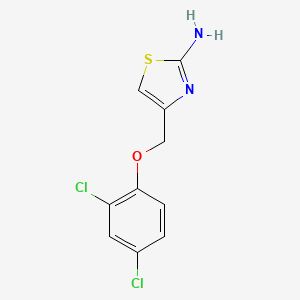



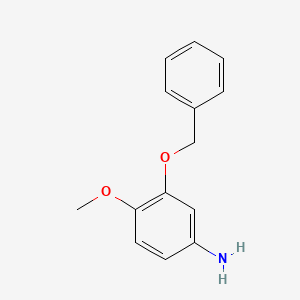
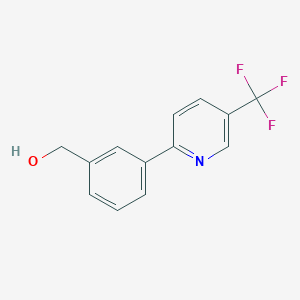

![6-Methoxybenzo[d]isothiazol-3-amine](/img/structure/B3274762.png)


